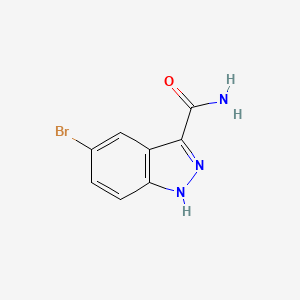
5-Bromo-1H-indazole-3-carboxamide
Übersicht
Beschreibung
5-Bromo-1H-indazole-3-carboxamide: is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom at the 5-position and a carboxamide group at the 3-position of the indazole ring makes this compound a unique and valuable compound for various scientific research applications .
Wirkmechanismus
Target of Action
5-Bromo-1H-indazole-3-carboxamide is a synthetic cannabinoid receptor agonist . The primary targets of this compound are the cannabinoid receptors, which play a crucial role in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
This compound interacts with its targets, the cannabinoid receptors, by binding to them . This binding triggers a series of events leading to changes in the cell’s function.
Biochemical Pathways
The interaction of this compound with cannabinoid receptors affects several biochemical pathways. These pathways are involved in various physiological processes, including pain sensation, mood regulation, and memory . The downstream effects of these pathways are complex and depend on a variety of factors, including the specific receptor subtype involved and the cell type in which the receptor is expressed .
Pharmacokinetics
It is known that the bromide on the indazole remains intact on metabolites, allowing these compounds to be easily distinguished in toxicological samples from their non-brominated analogs .
Result of Action
The molecular and cellular effects of this compound’s action are complex and depend on a variety of factors, including the specific receptor subtype involved and the cell type in which the receptor is expressed . It is known that the compound’s interaction with cannabinoid receptors can lead to changes in cell function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s activity can be affected by the pH of the environment, as it is synthesized via nitrosation of indoles in a slightly acidic environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-indazole-3-carboxamide typically involves the bromination of 1H-indazole-3-carboxamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The carboxamide group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-1H-indazole-3-carboxamide .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-1H-indazole-3-carboxamide is used as a building block in the synthesis of various indazole derivatives.
Biology: In biological research, this compound is studied for its potential as a modulator of protein-protein interactions. It can be used in assays to investigate the binding affinity and specificity of proteins .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical structure makes it a valuable intermediate in the synthesis of advanced materials .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromoindole-3-carboxaldehyde
- 5-Bromo-1H-indazole-3-carboxylic acid
- 5-Bromo-1H-indazole-3-carboxylate
Uniqueness: 5-Bromo-1H-indazole-3-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group on the indazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Eigenschaften
IUPAC Name |
5-bromo-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPIUDHMDGSMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


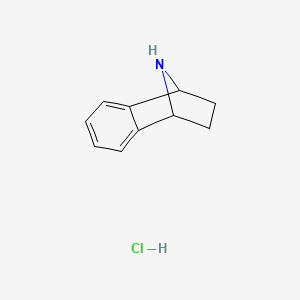
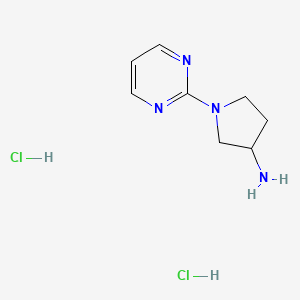

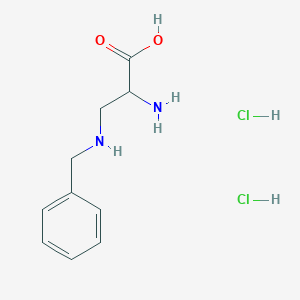
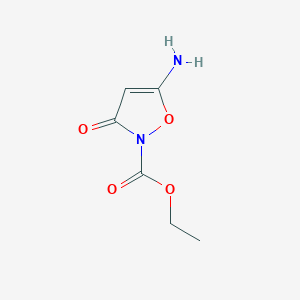



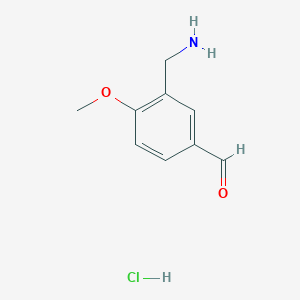
![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)
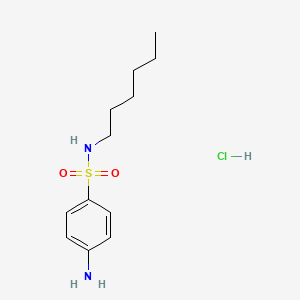

![ethyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B1382179.png)

